molecular formula C18H20N2O B2677004 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole CAS No. 537701-07-8

2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole

Cat. No.: B2677004
CAS No.: 537701-07-8
M. Wt: 280.371
InChI Key: LPTDSAYBPNFSLB-UHFFFAOYSA-N
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Description

2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in advanced chemical and pharmacological research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The structure is further modified with a 4-propoxybenzyl group at the 1-position, a substitution pattern observed in other potent research compounds, suggesting its potential for high receptor affinity . The benzimidazole scaffold is a fundamental building block for developing bioactive molecules. It is a key structural component in numerous commercially available drugs and experimental compounds with documented antibacterial, antifungal, antitumor, and antiviral properties . The specific modifications on this compound make it a valuable intermediate for researchers investigating new ligands for various biological targets, particularly in the design and synthesis of novel therapeutic agents. Physicochemical data for the core structure, 2-methyl-1H-benzo[d]imidazole, includes a melting point of 175-177 °C and a molecular formula of C8H8N2 . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

2-methyl-1-[(4-propoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-12-21-16-10-8-15(9-11-16)13-20-14(2)19-17-6-4-5-7-18(17)20/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTDSAYBPNFSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with 4-propoxybenzyl halides in the presence of a strong base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cell cycle regulation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents (Position) Biological Activity/Properties Key Findings Reference
2-Methyl-1-(3-methylbenzyl)-1H-benzimidazole (5a) 2-CH₃ (benzimidazole), 3-CH₃ (benzyl) Antimicrobial (Gram-positive bacteria, fungi) Exhibited MIC <3.90 μM against Candida spp., comparable to fluconazole .
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole (9) 4-F (phenyl), 6-CH₃ (benzimidazole) GABA-A receptor modulation Enhanced GABA-induced ion currents; improved metabolic stability (50 μg/mL solubility in pH 7.4) .
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole (36) 5-Cl (benzimidazole), 4-Cl (phenoxy) Antifungal MIC <3.90 μM against Candida spp. .
2-(1H-Indol-3-yl)-1H-benzimidazole (3aq) Indole substituent Antibiofilm, antimycobacterial High activity against S. aureus (MRSA) biofilms and M. smegmatis .

Key Structural Determinants of Activity

  • Substituent Position : The 2-methyl group on the benzimidazole core is critical for receptor binding. Relocating the methyl to the 5-position (e.g., compound 10 ) abolished GABA-A receptor affinity .
  • Alkoxy Chain Length : The propoxy group in 2-methyl-1-(4-propoxybenzyl)-1H-benzimidazole likely balances lipophilicity and solubility better than shorter (methoxy) or longer (butoxy) chains, as seen in solubility studies of compound 9 (74 μg/mL in pH 7.4) .
  • Halogenation : Chloro-substituted analogs (e.g., 36 , 37 ) exhibit potent antimicrobial activity due to increased electrophilicity, enhancing interactions with microbial targets .

Pharmacokinetic and Metabolic Considerations

  • Hepatotoxicity Risk : Benzimidazoles with bulky substituents (e.g., pyrrolidine in compound 16 ) show reduced hepatotoxicity, suggesting the propoxy group may confer similar safety advantages .

Biological Activity

2-Methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Mannich reaction, which is known for producing biologically active imidazole derivatives. The compound can be synthesized through a series of reactions involving appropriate precursors and reagents, followed by purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound has notable efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate strong antibacterial potential (see Table 1).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis64

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in HepG2 liver cancer cells, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that treatment with the compound led to apoptosis, characterized by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 (see Table 2).

ProteinControl LevelTreated LevelFold Change
Caspase-31.03.9+3.9
Bax1.07.22+7.22
Bcl-21.00.13-7.5

The mechanism by which this compound induces apoptosis involves cell cycle arrest in the G1 phase and modulation of apoptotic signaling pathways. Flow cytometry analysis revealed that treated cells showed a significant increase in G1 phase population compared to control cells (see Figure 1).

Cell Cycle Analysis

Case Studies

A recent study explored the therapeutic potential of this compound in vivo using animal models of cancer. The results indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls. These findings suggest that further investigation into the pharmacokinetics and long-term effects of this compound is warranted.

Q & A

Basic: What are the common synthetic routes for 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole?

The synthesis typically involves multi-step organic reactions. A standard approach begins with the benzimidazole core, where nucleophilic substitution introduces the 4-propoxybenzyl group. For example, reacting 2-methylbenzimidazole with 4-propoxybenzyl chloride in the presence of a base like K₂CO₃ under reflux conditions (e.g., DMF solvent, 80–100°C, 12–24 hours) yields the target compound . Advanced methods may employ click chemistry for functionalization, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing pharmacological properties .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while THF or ethanol may reduce side reactions .
  • Catalysts : Cu(I) salts (e.g., CuSO₄·5H₂O) accelerate click chemistry steps, with sodium ascorbate as a reducing agent to maintain catalytic activity .
  • Purification : Column chromatography (silica gel, 20% EtOAc/hexane) or recrystallization (ethanol/water) isolates high-purity products. Monitoring via TLC and NMR ensures reaction completion .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 337.4 for C₁₉H₂₁N₂O₂) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., using SHELXL for small-molecule refinement) .

Advanced: What computational approaches predict the electronic properties of benzimidazole derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs), global reactivity parameters (GRPs), and nonlinear optical (NLO) properties. For example, studies on methyl 1-(arylsulfonyl)benzimidazole carboxylates reveal high polarizability (⟨α⟩ = 1.3×10⁻²³ esu) and hyperpolarizability (βₜₒₜ = 2.8×10⁻³⁰ esu), making them promising for optoelectronics . Natural bond orbital (NBO) analysis further elucidates charge transfer interactions .

Advanced: How does structural modification impact biological activity against resistant pathogens?

Derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit enhanced antifungal activity. For instance, 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole inhibits azole-resistant Candida strains (MIC = 8 µg/mL) by targeting fungal cytochrome P450 enzymes, bypassing common resistance mechanisms . SAR studies show that alkylation at the N1 position improves membrane permeability, while substituents on the benzyl group modulate target specificity .

Advanced: What challenges exist in resolving crystallographic data for this compound?

Twinned crystals or weak diffraction (common with flexible propoxy chains) complicate refinement. SHELXL’s TWIN command and HKLF5 data format handle twinning, while high-resolution data (≤1.0 Å) improves accuracy. Disorder in the propoxy group may require PART instructions to model alternative conformations .

Basic: What initial biological screening assays are recommended?

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Compare analogues with halogen, methoxy, or nitro groups at the benzyl or imidazole positions.
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with fungal CYP51 active sites) .
  • Data tables :
DerivativeSubstituent (R)MIC (µg/mL)LogP
A 4-NO₂8.03.2
B 4-OCH₃32.02.8
C 4-Cl16.03.5

Higher lipophilicity (LogP >3.0) correlates with improved antifungal potency .

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